molecular formula C10H9N5 B13923292 2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile

2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile

Cat. No.: B13923292
M. Wt: 199.21 g/mol
InChI Key: FUCFGBHUCMXZCO-UHFFFAOYSA-N
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Description

2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase (CDK) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This specificity contributes to its superior anticancer activity compared to other similar compounds .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2-(3-aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H9N5/c11-4-6-3-7(6)9-1-2-15-10(14-9)8(12)5-13-15/h1-2,5-7H,3,12H2

InChI Key

FUCFGBHUCMXZCO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=NC3=C(C=NN3C=C2)N)C#N

Origin of Product

United States

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